Polygalic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

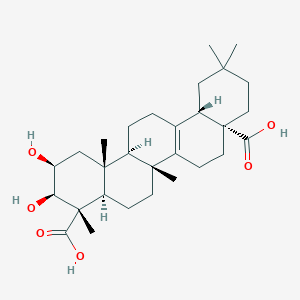

(2S,3R,4S,4aR,6aR,8aR,12aS,14aR,14bR)-2,3-dihydroxy-4,6a,11,11,14b-pentamethyl-2,3,4a,5,6,7,8,9,10,12,12a,13,14,14a-tetradecahydro-1H-picene-4,8a-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44O6/c1-25(2)12-13-29(24(34)35)11-8-17-16(18(29)14-25)6-7-20-26(17,3)10-9-21-27(20,4)15-19(30)22(31)28(21,5)23(32)33/h18-22,30-31H,6-15H2,1-5H3,(H,32,33)(H,34,35)/t18-,19-,20-,21+,22-,26-,27+,28-,29-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZRKWGPIZJDNHC-ZLBVQBNPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3=C(C2C1)CCC4C3(CCC5C4(CC(C(C5(C)C(=O)O)O)O)C)C)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CCC4=C2CC[C@]5([C@H]4CC(CC5)(C)C)C(=O)O)(C[C@@H]([C@@H]([C@@]3(C)C(=O)O)O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Natural Sources and Extraction of Polygalic Acid from Polygala tenuifolia

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polygalic acid, a triterpenoid (B12794562) saponin, has garnered significant attention within the scientific community for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and cognitive-enhancing effects. This technical guide provides an in-depth overview of the natural sources of this compound, with a primary focus on its principal botanical origin, Polygala tenuifolia. It details various extraction methodologies, presents quantitative data for comparison, and offers comprehensive experimental protocols for its isolation and purification. Furthermore, this document includes visualizations of the extraction workflow to facilitate a clearer understanding of the processes involved.

Natural Sources of this compound

This compound is predominantly found in the roots of plants from the Polygalaceae family.

Polygala tenuifolia

The primary and most well-documented natural source of this compound is the root of Polygala tenuifolia Willd., commonly known as Yuan Zhi in Traditional Chinese Medicine.[1][2] The roots of this plant are rich in a variety of bioactive compounds, including saponins (B1172615), xanthones, and oligosaccharide esters.[1][3] this compound is a key representative of the triterpenoid saponins present in this species. In traditional medicine, Polygala tenuifolia has been utilized for centuries to address conditions such as insomnia, memory impairment, and neurasthenia.[1][4][5]

Other Potential Sources

While Polygala tenuifolia is the most prominent source, other species within the Polygala genus have been investigated for similar bioactive compounds, suggesting they may also contain this compound or its derivatives. These include Polygala sibirica and Polygala major.[6][7] Additionally, the OSADHI database of medicinal plants lists Solidago virgaurea (Goldenrod) as a plant containing this compound, warranting further investigation into its potential as a viable source.

Extraction of this compound from Polygala tenuifolia

The extraction of this compound from the roots of Polygala tenuifolia typically involves initial solvent extraction followed by various purification techniques. The choice of extraction method and solvent significantly impacts the yield and purity of the final product.

Extraction Methodologies

2.1.1 Solvent Extraction

Solvent extraction is a conventional and widely used method for obtaining a broad spectrum of bioactive compounds from plant material.

-

Maceration: This technique involves soaking the powdered root material in a solvent at room temperature for an extended period (e.g., one week).[8] Methanol (B129727) is a commonly used solvent for this purpose.

-

Reflux: A more rapid extraction method where the plant material is boiled with a solvent, such as 75% ethanol (B145695), for several hours. This process is often repeated to maximize extraction efficiency.

2.1.2 Ultrasound-Assisted Extraction (UAE)

Ultrasound-Assisted Extraction is a more modern and efficient technique that utilizes the mechanical and thermal effects of ultrasonic waves to enhance the extraction process.[2] This method can lead to higher yields in shorter extraction times compared to traditional methods. Key parameters that are optimized include extraction time, temperature, liquid-to-solid ratio, and ethanol concentration.[2][9]

Purification Techniques

Following initial extraction, the crude extract undergoes several purification steps to isolate this compound.

-

Solvent Partitioning: The crude extract is sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their solubility.

-

Column Chromatography: This is a crucial step for the separation and purification of individual compounds. Various types of column chromatography are employed:

-

Silica Gel Chromatography: Separates compounds based on their polarity.

-

Sephadex LH-20 Chromatography: A size-exclusion chromatography method that separates molecules based on their size.

-

Octadecylsilyl (ODS) Chromatography: A type of reverse-phase chromatography.

-

-

High-Performance Liquid Chromatography (HPLC): Semi-preparative or preparative HPLC is often used as a final step to obtain highly purified this compound.

Quantitative Data on Extraction

The following table summarizes quantitative data from various studies on the extraction of compounds from Polygala tenuifolia. It is important to note that many studies focus on optimizing the extraction of a range of bioactive compounds rather than solely this compound.

| Extraction Method | Plant Part | Solvent System | Key Parameters | Compound(s) Analyzed | Yield/Concentration | Reference |

| Maceration | Root | Methanol | Room temperature, 1 week | 36 bioactive compounds including polygalasaponins | Not specified for individual compounds | [3][8] |

| Ultrasound-Assisted Extraction | Root | Ethanol | 93 min, 48°C, 40 mL/g liquid-solid ratio, 67% Ethanol | 3,6'-disinapoylsucrose (DISS) and Polygalaxanthone III (PolyIII) | Optimized for a combined comprehensive evaluation value of 13.0217 | [2][9] |

| Maceration | Leaves | 80% Ethanol | 30°C, 24h, 150 rpm | Total Phenolic Content | 47.81 ± 1.53 mg GAE/g dry matter | [10] |

| Ultrasonication | Leaves | 80% Ethanol | - | Total Phenolic Content | 48.51 ± 1.35 mg GAE/g dry matter | [10] |

| Solvent Extraction | Root | 70% Methanol | Room temperature, 24h (x3) | Not specified | 1.0 kg extract from 3.0 kg dried roots | [4] |

Detailed Experimental Protocols

Protocol 1: General Solvent Extraction and Fractionation

This protocol provides a general procedure for the extraction and initial fractionation of compounds from Polygala tenuifolia roots.

1. Plant Material Preparation:

-

Obtain dried roots of Polygala tenuifolia.

-

Grind the roots into a fine powder using a mechanical grinder.

2. Extraction:

-

Maceration: Macerate 2 grams of the root powder with 20 mL of methanol in a sealed container. Keep the mixture in a dark environment at room temperature for one week to prevent the degradation of light-sensitive compounds.

-

Reflux (Alternative): Place 500g of the dried root powder in a round-bottom flask and add 75% ethanol. Reflux the mixture in a boiling water bath for 4 hours. Repeat this procedure twice with fresh solvent.

3. Crude Extract Preparation:

-

After the extraction period, separate the solvent from the plant material by filtration or centrifugation (e.g., 8000 x g for 10 minutes).

-

Collect the supernatant (the liquid extract).

-

For refluxed extracts, combine the ethanol solutions from all repetitions.

-

Concentrate the crude extract under reduced pressure using a rotary evaporator to remove the solvent.

4. Fractionation using Column Chromatography:

-

The resulting crude extract can be further purified using column chromatography. A common initial step is to use a Diaion HP-20 column.

-

Elute the column with a gradient of methanol in water (e.g., starting from 100% water and gradually increasing the methanol concentration) to separate the compounds based on their polarity.

Protocol 2: Ultrasound-Assisted Extraction (Optimized)

This protocol is based on an optimized UAE method for the extraction of active components from Polygala tenuifolia.

1. Sample Preparation:

-

Use dried and powdered roots of Polygala tenuifolia.

2. Extraction Parameters:

-

Solvent: 67% Ethanol in water.

-

Liquid-to-Solid Ratio: 40 mL of solvent per gram of root powder.

-

Extraction Temperature: 48°C.

-

Extraction Time: 93 minutes.

3. Procedure:

-

Combine the root powder and the solvent in a suitable vessel.

-

Place the vessel in an ultrasonic bath with the temperature set to 48°C.

-

Apply ultrasound for 93 minutes.

-

After extraction, separate the liquid extract from the solid residue by filtration or centrifugation.

-

The resulting extract can then be further processed for purification and analysis.

Visualizations

Generalized Extraction and Isolation Workflow

The following diagram illustrates a typical workflow for the extraction and isolation of this compound from Polygala tenuifolia.

Caption: A generalized workflow for the extraction and isolation of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the natural sources and extraction of this compound, with a specific focus on Polygala tenuifolia. The methodologies and protocols detailed herein offer a solid foundation for researchers and drug development professionals interested in isolating and studying this promising bioactive compound. The choice of extraction technique, particularly the use of modern methods like Ultrasound-Assisted Extraction, can significantly influence the efficiency of obtaining this compound. Further research into optimizing these methods and exploring other potential botanical sources will be crucial for advancing the scientific understanding and potential therapeutic applications of this compound.

References

- 1. UPLC Quantitative Analysis of Multi-Components by Single Marker and Quality Evaluation of Polygala tenuifolia Wild. Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimization of Ultrasonic-Assisted Extraction of Active Components and Antioxidant Activity from Polygala tenuifolia: A Comparative Study of the Response Surface Methodology and Least Squares Support Vector Machine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quality analysis of Polygala tenuifolia root by ultrahigh performance liquid chromatography-tandem mass spectrometry and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical Constituents of the Roots of Polygala tenuifolia and Their Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Analysis of Polyphenols from Polygala major Jacq - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Polygalic Acid

This guide provides a comprehensive overview of the chemical structure, stereochemistry, and key physicochemical properties of this compound. It includes detailed experimental protocols for its isolation and characterization, as well as an exploration of its biological activities with a focus on its anti-inflammatory mechanism.

Chemical Structure and Stereochemistry

This compound, also known as Senegenic acid, is a triterpenoid (B12794562) saponin (B1150181) with a complex stereochemical architecture.[1] Its systematic IUPAC name is (2S,3R,4S,4aR,6aR,8aS,12aS,14aR,14bR)-2,3-dihydroxy-4,6a,11,11,14b-pentamethyl-2,3,4a,5,6,7,8,9,10,12,12a,13,14,14a-tetradecahydro-1H-picene-4,8a-dicarboxylic acid.[1] This nomenclature precisely defines the absolute configuration at each of its nine chiral centers, which is crucial for its biological activity.

The molecule possesses a pentacyclic triterpene core, which is characteristic of many bioactive natural products. The presence of multiple hydroxyl and carboxylic acid functional groups contributes to its solubility and interactions with biological targets.

Molecular Formula: C₂₉H₄₄O₆[1][2]

2D and 3D Structures:

The 2D and 3D structures of this compound are presented below, illustrating the spatial arrangement of its atoms and functional groups.

(Image of the 2D structure of this compound would be placed here)

(Image of the 3D structure of this compound would be placed here)

Physicochemical and Quantitative Data

A summary of the key quantitative data for this compound is provided in the table below. While specific experimental values for melting point and optical rotation were not definitively found in the literature for this compound, related physical properties are included.

| Property | Value | Source |

| Molecular Weight | 488.66 g/mol | [2] |

| Exact Mass | 488.31378912 Da | [1] |

| Solubility | ||

| In Vitro (DMSO) | 100 mg/mL (204.64 mM) with ultrasonic assistance. | [2] |

| In Vivo (10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline) | ≥ 6.25 mg/mL (12.79 mM) | [2] |

| In Vivo (10% DMSO >> 90% (20% SBE-β-CD in saline)) | ≥ 2.5 mg/mL (5.12 mM) | [2] |

| In Vivo (10% DMSO >> 90% corn oil) | ≥ 2.5 mg/mL (5.12 mM) | [2] |

| Melting Point | Not available | |

| Optical Rotation ([α]D) | Not available |

Experimental Protocols

The following sections detail the generalized experimental procedures for the isolation, purification, and structural elucidation of this compound from natural sources, primarily from plants of the Polygala genus.

Isolation and Purification of this compound

The isolation of this compound, a triterpenoid saponin, from plant material typically involves a multi-step process of extraction and chromatography. The general workflow is outlined below.

Methodology:

-

Extraction: The dried and powdered plant material (e.g., roots of Polygala species) is extracted with a polar solvent such as methanol or ethanol (B145695) at room temperature or under reflux. This process is typically repeated multiple times to ensure complete extraction of the saponins (B1172615). The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The saponin fraction, including this compound, is typically enriched in the n-butanol fraction.

-

Column Chromatography: The n-butanol fraction is subjected to a series of column chromatographic steps for further purification.

-

Silica Gel Chromatography: The extract is first fractionated on a silica gel column using a gradient elution system of chloroform-methanol-water or a similar solvent system. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Chromatography: Fractions rich in saponins are further purified by size exclusion chromatography on a Sephadex LH-20 column using methanol as the mobile phase.

-

Octadecylsilyl (ODS) Chromatography: Reverse-phase chromatography on an ODS column with a methanol-water gradient is used for finer separation.

-

-

High-Performance Liquid Chromatography (HPLC): The final purification is achieved by semi-preparative or preparative HPLC on a C18 column with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient, to yield pure this compound.

Structural Elucidation

The chemical structure of the isolated this compound is elucidated using a combination of spectroscopic techniques.

Methodology:

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and molecular formula of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which aids in confirming the elemental composition. Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pattern, which provides valuable information about the structure of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number, environment, and connectivity of protons in the molecule.

-

¹³C NMR: Shows the number and types of carbon atoms present.

-

2D NMR Techniques:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, which is crucial for establishing the overall carbon skeleton and the placement of functional groups.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to determine the relative stereochemistry of the molecule by identifying protons that are close in space.

-

-

Biological Activity and Signaling Pathways

This compound has been reported to exhibit a range of biological activities, including anti-inflammatory and anti-cancer effects.

Anti-inflammatory Activity

One of the notable biological activities of this compound is its anti-inflammatory effect, particularly in the context of gout, which is an inflammatory arthritis triggered by the deposition of monosodium urate (MSU) crystals in the joints. This compound has been shown to inhibit the inflammatory cascade induced by MSU crystals.

The proposed mechanism involves the inhibition of MSU crystal phagocytosis by immune cells such as macrophages and a subsequent reduction in the production of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).

Anti-cancer Activity

Preliminary studies have also indicated that this compound possesses anti-cancer properties. It has been observed to decrease the viability and proliferation of prostate cancer cells. The proposed mechanism involves the arrest of the cell cycle at the G1 and S phases, thereby inhibiting uncontrolled cell division. Further research is needed to fully elucidate the specific molecular targets and signaling pathways involved in its anti-cancer effects.

References

Unveiling the Therapeutic Potential of Polygalic Acid: A Triterpenoid Saponin with Diverse Pharmacological Properties

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Polygalic acid (PA), a triterpenoid (B12794562) saponin, is a key bioactive compound derived from the roots of Polygala tenuifolia Willd., a plant with a long history of use in traditional medicine. As the primary aglycone of many saponins (B1172615) found in this plant, this compound has emerged as a molecule of significant interest in contemporary pharmacological research. This technical guide provides an in-depth overview of the known pharmacological properties of this compound, with a focus on its neuroprotective, anti-inflammatory, anticancer, and antiviral activities. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to support further investigation and drug development efforts.

Core Pharmacological Properties

This compound exhibits a broad spectrum of biological activities, with a growing body of evidence supporting its therapeutic potential in a variety of disease models. The primary pharmacological effects of PA are detailed below.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective properties, particularly in the context of cognitive impairment and neurodegenerative diseases like Alzheimer's disease (AD). Studies have shown that PA can ameliorate memory deficits, in part by modulating cholinergic activity and reducing neuroinflammation.[1] A key mechanism underlying these effects is the regulation of the PPARγ/NF-κB signaling pathway.[2]

Mechanism of Action: this compound upregulates the expression of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). Activated PPARγ, in turn, inhibits the nuclear translocation of the p65 subunit of Nuclear Factor-kappa B (NF-κB). This inhibition of NF-κB activation leads to a downstream reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6), thereby mitigating neuroinflammation and subsequent neuronal damage.[2]

Anti-inflammatory Activity

The anti-inflammatory properties of this compound extend beyond the central nervous system. It has been shown to be effective in models of acute inflammation, such as gouty arthritis. In these models, this compound inhibits the phagocytosis of monosodium urate (MSU) crystals by leukocytes and synoviocytes.[3][4] This action is accompanied by a significant reduction in the secretion of pro-inflammatory cytokines.[3][4]

Mechanism of Action: Similar to its neuroprotective effects, the anti-inflammatory activity of this compound is mediated through the PPARγ/NF-κB signaling pathway. By activating PPARγ and subsequently suppressing NF-κB, PA effectively dampens the inflammatory cascade initiated by inflammatory stimuli.[2]

Anticancer Activity

Emerging research has highlighted the potential of this compound as an anticancer agent. In vitro studies have demonstrated its ability to decrease the viability, proliferation, and migration of various cancer cell lines, including those of the prostate, liver, and breast.[5] Furthermore, it has been observed to arrest the cell cycle in the G1 and S phases in prostate cancer cells.[5]

Antiviral Activity

Recent investigations have also uncovered the antiviral potential of this compound. A notable study demonstrated that PA can markedly reduce the polymerase activity of the African swine fever virus (ASFV) in a dose-dependent manner, suggesting its potential as a novel antiviral drug candidate.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the pharmacological effects of this compound.

Table 1: In Vitro Anti-inflammatory Effects of this compound

| Cell Line | Stimulant | PA Concentration (µg/mL) | Effect | % Inhibition / Reduction | Reference |

| Synoviocytes | MSU Crystals | 100 | Inhibition of IL-1β | 66% | [4] |

| Synoviocytes | MSU Crystals | 200 | Inhibition of IL-1β | 100% | [4] |

| Synoviocytes | MSU Crystals | 100 | Reduction in Cell Death | 30% | [4] |

| Synoviocytes | MSU Crystals | 200 | Reduction in Cell Death | 17% | [4] |

| THP-1 Cells | MSU Crystals | 100 | Reduction in Phagocytosis | 17% | [3] |

| THP-1 Cells | MSU Crystals | 200 | Reduction in Phagocytosis | 15% | [3] |

| SF Leukocytes | MSU Crystals | 100 | Reduction in Phagocytosis | 14% | [3] |

Table 2: In Vivo Neuroprotective and Anti-inflammatory Effects of this compound in an Aβ₄₂ Oligomer-Induced AD Mouse Model

| Treatment Group | Parameter | % Decrease Compared to Model Group | Reference |

| PA (6 mg/kg) | TNF-α | 22% | [4] |

| PA (12 mg/kg) | TNF-α | 37% | [4] |

| PA (6 mg/kg) | IL-1β | 36% | [4] |

| PA (12 mg/kg) | IL-1β | 42% | [4] |

| PA (6 mg/kg) | IL-6 | 43% | [4] |

| PA (12 mg/kg) | IL-6 | 44% | [4] |

Table 3: In Vitro Anticancer Effects of this compound

| Cell Line | Effect | PA Concentration (µg/mL) | Observation | Reference |

| Prostate Cancer (PC-3, DU 145) | Decreased Viability, Proliferation, and Migration | 200 | Arrested cells in G1 and S phases of the cell cycle | [5] |

Signaling Pathway Visualization

The following diagram illustrates the key signaling pathway modulated by this compound in its anti-inflammatory and neuroprotective effects.

Caption: PPARγ/NF-κB signaling pathway modulated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's pharmacological properties.

In Vivo Neuroprotection Assessment: Morris Water Maze

Objective: To assess spatial learning and memory in an animal model of cognitive impairment.

Protocol:

-

Apparatus: A circular tank (approximately 120-150 cm in diameter) filled with water made opaque with non-toxic white paint. A hidden platform is submerged 1-2 cm below the water surface in a target quadrant.

-

Animal Model: Scopolamine-induced amnesic mice or an Aβ oligomer-induced Alzheimer's disease mouse model.

-

Procedure:

-

Acquisition Phase (5-7 days):

-

Mice are subjected to four trials per day.

-

For each trial, the mouse is gently placed into the water facing the tank wall at one of four starting positions (North, South, East, West).

-

The mouse is allowed to swim freely to find the hidden platform. The time taken to find the platform (escape latency) is recorded.

-

If the mouse fails to find the platform within 60-90 seconds, it is gently guided to it.

-

The mouse is allowed to remain on the platform for 15-30 seconds.

-

-

Probe Trial (Day after last acquisition trial):

-

The platform is removed from the tank.

-

The mouse is allowed to swim freely for 60 seconds.

-

The time spent in the target quadrant where the platform was previously located is recorded.

-

-

-

Data Analysis: Escape latency during the acquisition phase and time spent in the target quadrant during the probe trial are analyzed to assess learning and memory.

In Vitro Anti-inflammatory Assessment: Cytokine Measurement by ELISA

Objective: To quantify the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in cell culture supernatants or tissue homogenates.

Protocol (Sandwich ELISA):

-

Plate Coating: Coat a 96-well microplate with a capture antibody specific for the cytokine of interest overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample Incubation: Wash the plate and add standards of known cytokine concentrations and experimental samples (cell culture supernatants or tissue homogenates) to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

-

Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature in the dark.

-

Substrate Addition: Wash the plate and add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution. Incubate for 15-30 minutes at room temperature in the dark, allowing for color development.

-

Reaction Stoppage: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.

In Vitro Cytotoxicity Assessment: MTT Assay

Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the in vivo neuroprotective effects of this compound.

Caption: Workflow for in vivo neuroprotection studies of this compound.

Broader Therapeutic Potential and Future Directions

While the neuroprotective, anti-inflammatory, anticancer, and antiviral properties of this compound are the most extensively studied, preliminary evidence and studies on the closely related compound, gallic acid, suggest a broader therapeutic potential. These areas warrant further investigation specifically for this compound:

-

Hepatoprotective Effects: Gallic acid has been shown to protect against liver damage in various models of hepatotoxicity. Investigating whether this compound shares these protective effects could open new avenues for the treatment of liver diseases.

-

Antidiabetic Properties: Gallic acid has been reported to have hypoglycemic effects and improve insulin (B600854) sensitivity. Future studies should explore the potential of this compound in the management of diabetes and its complications.

-

Cardiovascular Benefits: Studies on gallic acid suggest potential cardiovascular protective effects, including antihypertensive and cardioprotective activities. The impact of this compound on cardiovascular health remains a promising area for future research.

Conclusion

This compound, a triterpenoid saponin, is a multifaceted molecule with significant pharmacological potential. Its well-documented neuroprotective and anti-inflammatory activities, mediated through the PPARγ/NF-κB signaling pathway, make it a strong candidate for the development of novel therapeutics for neurodegenerative and inflammatory diseases. Furthermore, its emerging anticancer and antiviral properties broaden its potential clinical applications. This technical guide provides a comprehensive resource for researchers and drug development professionals, offering a foundation of quantitative data, detailed experimental protocols, and mechanistic insights to facilitate the continued exploration and translation of this compound's therapeutic promise. Further research is encouraged to fully elucidate its mechanisms of action across a wider range of pathologies and to validate its efficacy in preclinical and clinical settings.

References

- 1. Molecular mechanisms underlying gallic acid effects against cardiovascular diseases: An update review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gallic Acid and Dodecyl Gallate Prevents Carbon Tetrachloride-Induced Acute and Chronic Hepatotoxicity by Enhancing Hepatic Antioxidant Status and Increasing p53 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. Polygala fallax Hemsl polysaccharides alleviated alcoholic fatty liver disease by modifying lipid metabolism via AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Polygalae Radix: review of metabolites, pharmacological activities and toxicology - PMC [pmc.ncbi.nlm.nih.gov]

Polygalic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Polygalic acid, a triterpenoid (B12794562) saponin (B1150181) with significant therapeutic potential. This document outlines its core chemical properties, delves into its mechanism of action, and offers detailed experimental protocols for researchers investigating its effects.

Core Chemical and Physical Data

This compound is a natural compound isolated from the roots of Polygala tenuifolia. Its fundamental properties are summarized below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 1260-04-4 | |

| Molecular Weight | 488.66 g/mol | |

| Molecular Formula | C₂₉H₄₄O₆ |

Mechanism of Action: The PPARγ/NF-κB Signaling Pathway

Current research indicates that this compound exerts its neuroprotective and anti-inflammatory effects primarily through the modulation of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Nuclear Factor-kappa B (NF-κB) signaling pathway. In pathological conditions such as Alzheimer's disease, the accumulation of amyloid-beta (Aβ) oligomers triggers an inflammatory response in microglia, the resident immune cells of the brain. This leads to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines like TNF-α and IL-1β, which contribute to neuronal damage.

This compound has been shown to upregulate the expression of PPARγ. Activated PPARγ can inhibit the NF-κB signaling pathway, thereby reducing the production of these inflammatory mediators. This action ultimately leads to a decrease in microglia-mediated neuroinflammation and a reduction in neuronal apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's effects on neuroinflammation and cognitive function.

In Vitro Studies

1. Cell Culture and Treatment

-

Cell Lines:

-

BV2 murine microglial cells

-

N2a murine neuroblastoma cells

-

-

Culture Conditions:

-

Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Treatment Protocol:

-

Seed BV2 cells (8 x 10³ cells/well) or N2a cells (1 x 10⁴ cells/well) in 96-well plates.

-

For neuroprotection assays, pre-treat cells with varying concentrations of this compound for 2 hours.

-

Induce neuroinflammation by adding prepared Aβ42 oligomers (final concentration of 5 µM) to the cell culture medium.

-

Co-incubate for 24 hours before proceeding with viability or inflammatory marker assays.

-

For mechanism studies, a PPARγ inhibitor such as GW9662 can be added 1 hour prior to this compound treatment.

-

2. Preparation of Aβ42 Oligomers

-

Dissolve 1 mg of synthetic Aβ42 peptide in 1 mL of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP).

-

Dry the solution under a nitrogen stream and then resuspend in 100% HFIP at a concentration of 1 mg/mL.

-

Sonicate the solution in a bath sonicator for 5 minutes and dry again under a nitrogen stream for 2 hours.

-

Resuspend the peptide film in 200 µL of dimethyl sulfoxide (B87167) (DMSO) to obtain a 1 mM Aβ42 stock solution.

-

For treatment, dilute the stock solution in DMEM to a final concentration of 10 µM and incubate for 12 hours at 37°C to allow for oligomer formation.

In Vivo Studies

1. Animal Model of Alzheimer's Disease

-

Model: Aβ42 oligomer-induced Alzheimer's disease model in mice.

-

Procedure: Intracerebroventricular (ICV) injection of Aβ42 oligomers is a common method to induce an AD-like pathology.

2. Morris Water Maze for Cognitive Assessment

The Morris Water Maze is used to assess spatial learning and memory in rodent models.

-

Apparatus: A circular pool (100 cm in diameter) filled with opaque water. A hidden platform is submerged 1 cm below the water surface.

-

Procedure:

-

Acquisition Phase (5 days):

-

Mice are subjected to four trials per day.

-

In each trial, the mouse is released from one of four starting positions and allowed 60 seconds to find the hidden platform.

-

If the mouse fails to find the platform within 60 seconds, it is guided to it.

-

The time to reach the platform (escape latency) and the path taken are recorded.

-

-

Probe Trial (Day 6):

-

The platform is removed from the pool.

-

The mouse is allowed to swim freely for 60 seconds.

-

The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.

-

-

3. Western Blot Analysis for Iba-1

This protocol is for the detection of the microglial marker Iba-1 in mouse brain tissue.

-

Tissue Homogenization: Homogenize mouse brain tissue in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 30-50 µg of protein per sample on a 12% SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against Iba-1 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

4. ELISA for Pro-inflammatory Cytokines

This protocol is for the quantification of TNF-α and IL-1β in mouse brain homogenates.

-

Sample Preparation: Prepare brain tissue homogenates as described for Western blotting.

-

ELISA Procedure (General):

-

Coat a 96-well plate with a capture antibody specific for either TNF-α or IL-1β overnight at 4°C.

-

Wash the plate and block with an appropriate blocking buffer.

-

Add standards and samples to the wells and incubate for 2 hours at room temperature.

-

Wash the plate and add a biotinylated detection antibody. Incubate for 1 hour.

-

Wash and add streptavidin-HRP. Incubate for 30 minutes.

-

Wash and add a TMB substrate solution.

-

Stop the reaction with a stop solution and read the absorbance at 450 nm.

-

Calculate the cytokine concentrations based on the standard curve.

-

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of in vitro and in vivo experimental designs for studying this compound.

In Vitro Biological Activity Screening of Polygalic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro biological activity screening of polygalic acid (PA) and its derivatives. This compound, a triterpenoid (B12794562) saponin, and its analogues have garnered significant interest in the scientific community for their potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects. This document details the experimental protocols for key assays, presents available quantitative data for comparative analysis, and illustrates the underlying signaling pathways and experimental workflows.

Anticancer Activity

This compound and its derivatives have demonstrated notable cytotoxic and antiproliferative effects against various cancer cell lines. The primary mechanisms of action often involve the induction of apoptosis and inhibition of cell migration.

Quantitative Data for Anticancer Activity

The following table summarizes the available in vitro anticancer activity data for this compound and its derivatives. IC50 values represent the concentration of the compound required to inhibit 50% of cell growth or viability.

| Compound/Derivative | Cell Line | Assay | IC50 Value (µM) | Reference |

| This compound | Jurkat (Leukemia) | MTS | 30.9 ± 2.8 (72h) | [1] |

| This compound | Jurkat (Leukemia) | MTS | 50.9 ± 1.5 (48h) | [1] |

| This compound | Jurkat (Leukemia) | MTS | 60.3 ± 1.6 (24h) | [1] |

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. These crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[2]

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[2]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[3]

The wound healing assay is a simple and widely used method to study cell migration in vitro.

Principle: A "wound" or "scratch" is created in a confluent cell monolayer. The rate at which the cells migrate to close the wound is monitored over time.

Protocol:

-

Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.[4]

-

Creating the Wound: Using a sterile p200 pipette tip, create a straight scratch across the center of the monolayer.

-

Washing: Gently wash the wells with PBS to remove detached cells and debris.[4]

-

Compound Treatment: Add fresh culture medium containing the test compound or vehicle control.

-

Imaging: Capture images of the scratch at different time points (e.g., 0, 6, 12, and 24 hours) using a microscope.[5]

-

Analysis: The rate of wound closure is quantified by measuring the area of the scratch at each time point.

Signaling Pathways in Anticancer Activity

The anticancer effects of this compound derivatives are often mediated through the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis. Two of the most prominent pathways are PI3K/Akt and NF-κB.

The PI3K/Akt pathway is a crucial intracellular signaling pathway that promotes cell survival and proliferation.[6] Its aberrant activation is a hallmark of many cancers.[7] this compound derivatives may exert their anticancer effects by inhibiting this pathway.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Wound healing migration assay (Scratch assay) [protocols.io]

- 4. clyte.tech [clyte.tech]

- 5. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]

- 6. Akt-mediated regulation of NFκB and the essentialness of NFκB for the oncogenicity of PI3K and Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory and Antioxidant Effect of Poly-gallic Acid (PGAL) in an In Vitro Model of Synovitis Induced by Monosodium Urate Crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility Profile of Polygalic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of polygalic acid, a prominent triterpenoid (B12794562) saponin (B1150181) with significant therapeutic potential. A thorough understanding of its solubility in various organic solvents is crucial for advancing research and development efforts, from extraction and purification to formulation and in vitro/in vivo studies. This document summarizes the available quantitative solubility data, outlines a detailed experimental protocol for solubility determination, and visualizes a key signaling pathway influenced by this compound.

Quantitative Solubility of this compound

The solubility of this compound has been experimentally determined in dimethyl sulfoxide (B87167) (DMSO), a versatile aprotic solvent widely used in drug discovery and biological assays. The available data from various suppliers are summarized in the table below. It is important to note that solubility can be influenced by factors such as temperature, the purity of both the solute and the solvent, and the crystalline form of the compound. For challenging dissolutions, techniques such as ultrasonication may be required to facilitate the process.

| Organic Solvent | Chemical Formula | Molar Mass ( g/mol ) | Quantitative Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 100 mg/mL (204.64 mM)[1] | Requires sonication. |

| 98 mg/mL (200.54 mM)[2] | ||||

| ≥ 250 mg/mL (511.60 mM)[3] | Saturation point not reached. |

Note: The molecular weight of this compound is 488.66 g/mol .

Experimental Protocol: Determination of this compound Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound. The following protocol is adapted for the determination of this compound solubility in a specific organic solvent at a controlled temperature.

Objective: To determine the saturation solubility of this compound in a selected organic solvent.

Materials:

-

This compound (high purity)

-

Selected organic solvent (e.g., methanol (B129727), ethanol, acetone (B3395972); analytical grade)

-

Glass vials with screw caps

-

Thermostatic shaking incubator or water bath

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a glass vial containing a known volume of the selected organic solvent. An excess of solid material should be visible to ensure that a saturated solution is formed.

-

-

Equilibration:

-

Tightly seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples at a constant speed for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to conduct preliminary experiments to determine the optimal equilibration time.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the undissolved solid to sediment.

-

To further ensure the separation of the solid and liquid phases, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15-20 minutes.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.

-

Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

A standard calibration curve for this compound in the same solvent must be prepared and used for accurate quantification.

-

-

Calculation of Solubility:

-

The solubility of this compound in the solvent is calculated by multiplying the measured concentration of the diluted sample by the dilution factor. The result is typically expressed in mg/mL or mol/L.

-

The following diagram illustrates the workflow for the experimental determination of this compound solubility.

Signaling Pathway Modulation by this compound

Recent research has elucidated the role of this compound in modulating inflammatory responses, particularly through its interaction with the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5][6] This pathway is a critical regulator of inflammation, and its modulation by this compound highlights the compound's therapeutic potential in inflammatory and neurodegenerative diseases.

The diagram below illustrates the proposed mechanism of action of this compound on the PPARγ/NF-κB signaling cascade.

This guide serves as a foundational resource for researchers working with this compound. The provided data and protocols are intended to facilitate experimental design and accelerate the exploration of this promising natural compound's therapeutic applications. Further research to quantify the solubility of this compound in a broader range of organic solvents is strongly encouraged to expand its utility in various scientific disciplines.

References

Toxicological and Safety Evaluation of Polygalic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polygalic acid, a triterpenoid (B12794562) saponin (B1150181) found in plants of the Polygala genus, has garnered interest for its potential therapeutic properties. As with any compound intended for pharmaceutical development, a thorough toxicological and safety evaluation is paramount. This technical guide provides a comprehensive overview of the current knowledge on the toxicological profile of this compound. Due to the limited availability of data on isolated this compound, this guide also incorporates findings on extracts from Polygala species, rich in this compound, and on Gallic acid, a related phenolic compound, to provide a broader perspective on potential safety concerns. This guide summarizes key findings from acute, sub-chronic, and genotoxicity studies, details the experimental protocols for these assessments, and explores the signaling pathways implicated in the toxicological effects of these compounds. All quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction

This compound is a natural compound with a range of reported biological activities. Its development as a therapeutic agent necessitates a rigorous assessment of its safety profile. This document serves as a technical resource for professionals involved in drug development and research, consolidating available toxicological data and outlining the standard methodologies for its evaluation.

Toxicological Profile

The toxicological assessment of a compound involves a battery of tests to determine its potential adverse effects across different exposure durations and biological systems.

Acute Toxicity

Acute toxicity studies are designed to evaluate the adverse effects that occur shortly after the administration of a single dose of a substance. The Median Lethal Dose (LD50), the dose that is lethal to 50% of the tested animal population, is a common endpoint in these studies.

While specific LD50 data for isolated this compound is scarce, a study on an aqueous extract of Polygala fruticosa, which is known to contain this compound, provides valuable insights.

Table 1: Acute Oral Toxicity of Polygala fruticosa Aqueous Extract

| Species | Route of Administration | LD50 (g/kg body weight) | Observed Effects | Reference |

| Mice | Oral | 10.8 | Increased incidence of general behavioral adverse effects, with mortality increasing with dosage. | [1] |

Sub-chronic Toxicity

Sub-chronic toxicity studies assess the effects of repeated exposure to a substance over a period of up to 90 days. These studies provide information on target organ toxicity and help establish a No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed.

A 31-day study in rats using an aqueous extract of Polygala fruticosa showed that at lower doses, the extract was well-tolerated behaviorally with no significant changes in body or organ weights. However, at a high dose of 1 g/kg, disturbances in hematopoiesis, liver, and kidney functions were noted.

Due to the limited data on this compound, a 13-week sub-chronic toxicity study on Gallic acid in F344 rats is presented here as a surrogate to highlight potential areas of concern.

Table 2: Sub-chronic Oral Toxicity of Gallic Acid in F344 Rats (13-week study)

| Parameter | Dose Group (% in diet) | Male | Female | Reference |

| NOAEL | 0.2% | 119 mg/kg/day | 128 mg/kg/day | [2] |

| Body Weight | 5% | Significantly lower body weight gain | Significantly lower body weight gain | [2] |

| Hematology | ≥ 0.6% (males), 5% (females) | Reduction in hemoglobin, hematocrit, and red blood cell counts; increase in reticulocytes | Reduction in hemoglobin, hematocrit, and red blood cell counts; increase in reticulocytes | [2] |

| Organ Weights | ≥ 1.7% | Increased liver weight | Increased liver weight | [2] |

| Histopathology | 5% | Spleen: Extramedullary hematopoiesis, hemosiderin deposition, congestion. Liver: Centrilobular hypertrophy. Kidney: Brown pigment deposition in proximal tubular epithelium. | Spleen: Extramedullary hematopoiesis, hemosiderin deposition, congestion. Liver: Centrilobular hypertrophy. Kidney: Brown pigment deposition in proximal tubular epithelium. | [3][2] |

Chronic Toxicity and Carcinogenicity

Chronic toxicity and carcinogenicity studies are long-term studies, typically lasting for the majority of the animal's lifespan, designed to assess the potential of a substance to cause long-term adverse effects, including cancer.

Currently, there are no available chronic toxicity or carcinogenicity studies specifically on this compound. Long-term studies are a critical data gap that would need to be addressed in a comprehensive drug development program.

Genotoxicity and Mutagenicity

Genotoxicity assays are used to identify substances that can cause damage to the genetic material (DNA). Mutagenicity is a specific type of genotoxicity that results in heritable changes in the DNA sequence. A standard battery of tests is typically employed, including an in vitro bacterial reverse mutation assay (Ames test), an in vitro chromosome aberration test in mammalian cells, and an in vivo micronucleus test in rodents.

There is a lack of specific genotoxicity data for this compound. However, studies on Gallic acid have shown mixed results. While some in vitro studies have indicated potential genotoxic effects at high concentrations, possibly due to pro-oxidant activity, in vivo studies have often shown a lack of genotoxicity and even genoprotective effects against known mutagens.

Experimental Protocols

The following sections provide detailed methodologies for key toxicological assays, based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

This method is used to determine the LD50 and assess acute oral toxicity.

-

Test Animals: Typically, a single sex (usually females) of a rodent species (e.g., rats or mice) is used.

-

Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. They are provided with a standard diet and water ad libitum, with a fasting period before dosing.

-

Dose Administration: The test substance is administered orally by gavage in a single dose. The initial dose is selected based on available information. Subsequent doses are adjusted up or down depending on the outcome (survival or death) of the previously dosed animal.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days after dosing.

-

Pathology: A gross necropsy is performed on all animals at the end of the study.

Sub-chronic Oral Toxicity Study: 90-Day Study in Rodents (OECD 408)

This study evaluates the effects of repeated oral administration of a substance.

-

Test Animals: At least 10 male and 10 female rodents per group.

-

Dose Groups: A control group and at least three dose levels.

-

Dose Administration: The test substance is administered daily by gavage or in the diet/drinking water for 90 days.

-

Observations:

-

Clinical: Daily observations for signs of toxicity.

-

Body Weight and Food/Water Consumption: Measured weekly.

-

Ophthalmology: Examined before and at the end of the study.

-

Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study for analysis of a wide range of parameters.

-

Urinalysis: Conducted at the end of the study.

-

-

Pathology: All animals undergo a full necropsy. Organ weights are recorded, and a comprehensive list of tissues is examined histopathologically.

Bacterial Reverse Mutation Test (Ames Test; OECD 471)

This in vitro assay is used to detect gene mutations.

-

Test Strains: A set of at least five strains of Salmonella typhimurium and Escherichia coli that are sensitive to different types of mutagens.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix) to mimic in vivo metabolism.

-

Procedure:

-

The test substance, bacterial culture, and S9 mix (or buffer) are combined.

-

The mixture is plated on a minimal agar (B569324) medium lacking the required amino acid (e.g., histidine for S. typhimurium).

-

Plates are incubated for 48-72 hours.

-

-

Evaluation: The number of revertant colonies (colonies that have mutated back to being able to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This assay identifies substances that cause structural damage to chromosomes in cultured mammalian cells.

-

Cell Cultures: Established cell lines (e.g., Chinese hamster ovary cells) or primary cell cultures (e.g., human peripheral blood lymphocytes).

-

Metabolic Activation: The test is conducted with and without a metabolic activation system (S9 mix).

-

Procedure:

-

Cell cultures are exposed to the test substance at various concentrations.

-

Cells are treated with a substance that arrests them in metaphase (e.g., colcemid).

-

Cells are harvested, fixed, and stained.

-

Metaphase spreads are examined microscopically for chromosomal aberrations.

-

-

Evaluation: The number and types of chromosomal aberrations are scored. A substance is considered clastogenic if it causes a significant, dose-dependent increase in the frequency of cells with chromosomal aberrations.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This assay detects damage to chromosomes or the mitotic apparatus in the bone marrow of rodents.

-

Test Animals: Typically mice or rats.

-

Dose Administration: The test substance is administered, usually once or twice, by an appropriate route.

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after dosing.

-

Slide Preparation and Analysis: The collected cells are stained, and immature erythrocytes (polychromatic erythrocytes) are scored for the presence of micronuclei.

-

Evaluation: An increase in the frequency of micronucleated polychromatic erythrocytes in treated animals indicates that the substance is genotoxic in vivo.

Signaling Pathways in Toxicity

Understanding the molecular mechanisms underlying toxicity is crucial for risk assessment. Several signaling pathways have been implicated in the cellular response to this compound and related compounds.

PPARγ/NF-κB Signaling Pathway

Studies on this compound have suggested its involvement in modulating the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a key regulator of inflammation. In a toxicological context, dysregulation of this pathway could lead to excessive inflammation and tissue damage.

AMPK/mTOR Signaling Pathway

Saponins from Polygala species have been shown to activate the AMP-activated protein kinase (AMPK) pathway and inhibit the mammalian target of rapamycin (B549165) (mTOR) pathway. This pathway is crucial for cellular energy homeostasis and autophagy. Toxic insults can disrupt this pathway, leading to metabolic dysfunction and cell death.

Nrf2 Signaling Pathway

Gallic acid has been reported to modulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the antioxidant response. Activation of Nrf2 can protect cells from oxidative stress, a common mechanism of toxicity. However, at high concentrations, some compounds can also induce oxidative stress.

Conclusion

The available toxicological data on this compound, supplemented with information from related compounds, suggests a relatively low acute toxicity profile. However, sub-chronic studies indicate the potential for liver, kidney, and hematopoietic system effects at higher doses. Significant data gaps exist, particularly in the areas of chronic toxicity, carcinogenicity, and a comprehensive genotoxicity assessment of the isolated compound. Further studies, following established international guidelines such as those from the OECD, are essential to fully characterize the safety profile of this compound and to support its potential development as a therapeutic agent. Understanding the modulation of key signaling pathways, including PPARγ/NF-κB, AMPK/mTOR, and Nrf2, will be critical in elucidating the mechanisms of both its therapeutic and potential toxic effects. This guide provides a foundational framework for researchers and drug development professionals to navigate the toxicological evaluation of this compound.

References

Polygalic Acid: A Keystone Saponin Glycoside in Polygala senega

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Polygala senega, commonly known as Seneca snakeroot, is a perennial herb with a rich history in traditional medicine, particularly for its use as an expectorant.[1] Modern phytochemical analysis has revealed that the therapeutic properties of its roots are largely attributable to a complex mixture of triterpenoid (B12794562) saponins (B1172615). Among these, Polygalic acid stands out as a key saponin (B1150181) glycoside. This technical guide provides a comprehensive overview of this compound's role in Polygala senega, detailing its chemical context, quantitative prevalence, biological activities, and the experimental protocols for its study.

Chemical Composition of Polygala senega Root

The primary bioactive constituents of Polygala senega root are triterpenoid saponins, which can constitute a significant portion of the root's dry weight.[2][3] These saponins are complex glycosides built upon a presenegenin (B1259462) backbone.[1][4] The saponin profile of Polygala senega is diverse, including several classes of compounds.

Table 1: Major Saponin Glycosides in Polygala senega Root

| Saponin Class/Compound | Reported Concentration (% of dried root) | Key Characteristics |

| Total Triterpenoid Saponins | 6 - 12% | A complex mixture contributing to the root's bioactivity. |

| This compound | 5 - 5.5% | A principal saponin glycoside with notable anticancer and anti-inflammatory properties.[5][6] |

| Senegin | 4% | Another major saponin glycoside.[5][6] |

| Senegasaponins (A, B, C) | Variable | A series of related saponin compounds.[1][4] |

| Senegins (I, II, III, IV) | Variable | A group of prominent saponins identified in the root extract.[1][4] |

Biological Activities and Signaling Pathways of this compound

This compound has been the subject of research for its significant pharmacological effects, particularly its pro-apoptotic and anti-inflammatory activities.

Pro-Apoptotic Signaling Pathway in Cancer Cells

Extracts of Polygala senega, rich in this compound, have been shown to induce apoptosis in cancer cell lines.[1][5] This process is mediated through the intrinsic apoptotic pathway, characterized by the modulation of key regulatory proteins.

Anti-inflammatory Signaling Pathway

This compound has also been demonstrated to exert neuroprotective effects by attenuating inflammation. This is achieved through the modulation of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Nuclear Factor-kappa B (NF-κB) signaling pathway.

References

Methodological & Application

Application Note: Quantification of Polygalic Acid in Plant Extracts using High-Performance Liquid Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polygalic acid, a triterpenoid (B12794562) saponin (B1150181) found in plants of the Polygala genus, is recognized for its potential therapeutic effects, including expectorant, emetic, and stimulant properties. As a major active constituent in medicinal plants like Polygala tenuifolia, accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This application note provides a detailed protocol for the quantification of this compound and other related triterpenoid saponins (B1172615) in plant extracts using High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).

Experimental Protocols

This protocol is based on established methods for the analysis of triterpenoid saponins in Polygala species.

Sample Preparation

-

Drying and Pulverization : Dry the plant material (e.g., roots of Polygala tenuifolia) at a controlled temperature (e.g., 50°C) to a constant weight. Grind the dried material into a fine powder (e.g., 40-60 mesh).

-

Extraction :

-

Accurately weigh approximately 1.0 g of the powdered plant material into a flask.

-

Add 50 mL of 70% methanol (B129727) (v/v) to the flask.

-

Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

-

Alternatively, use reflux extraction for 2 hours.

-

-

Filtration and Concentration :

-

Filter the extract through a 0.45 µm membrane filter.

-

Collect the filtrate and evaporate it to dryness under reduced pressure using a rotary evaporator.

-

-

Sample Solution Preparation :

-

Dissolve the dried extract residue in an appropriate volume of methanol (e.g., 5 mL) to achieve a known concentration.

-

Filter the final solution through a 0.22 µm syringe filter before HPLC injection.

-

HPLC-ELSD Method

-

Instrumentation : A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).

-

Chromatographic Conditions :

-

Column : Discovery C18 (250 mm × 4.6 mm, 5 µm) or equivalent.[1]

-

Mobile Phase : A gradient of acetonitrile (B52724), methanol, and 0.05% trifluoroacetic acid (TFA) in water.[1]

-

Gradient Program : See the detailed gradient program in the visualization section below.

-

Flow Rate : 1.0 mL/min.

-

Column Temperature : 30°C.

-

Injection Volume : 10 µL.

-

-

ELSD Conditions :

UPLC-MS/MS Method (Alternative)

For higher sensitivity and selectivity, a UPLC-MS/MS method can be employed.

-

Instrumentation : A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Conditions :

-

Column : Acquity UPLC BEH C18 (150 mm × 2.1 mm, 1.7 µm).[2]

-

Mobile Phase : A gradient of acetonitrile (B) and 0.1% formic acid in water (A).[2]

-

Gradient Program : 0-45 min, 5-50% B; 45-48 min, 50-100% B; 48-51 min, 100-5% B; 51-53 min, 5% B.[2]

-

Flow Rate : 0.25 mL/min.[2]

-

Column Temperature : 35°C.

-

Injection Volume : 5 µL.

-

-

MS/MS Conditions :

-

Ionization Mode : ESI negative.[2]

-

Scan Mode : Multiple Reaction Monitoring (MRM) for specific saponins.

-

Source Parameters : Optimized for the specific instrument and analytes.

-

Data Presentation

The following table summarizes the quantitative data for representative triterpenoid saponins from Polygala species, which can be used as a reference for method validation.

| Analyte (Saponin) | Retention Time (min) | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) |

| Tenuifolin | ~15-20 | 1 - 100 | >0.999 | ~0.1 | ~0.3 | 98 - 102 |

| Sibiricose A5 | ~18-23 | 1 - 2000 | >0.999 | ~0.5 | ~1.5 | 97 - 103 |

| Sibiricose A6 | ~20-25 | 1 - 2000 | >0.999 | ~0.5 | ~1.5 | 96 - 104 |

| Onjisaponin B | ~25-30 | 1 - 100 | >0.999 | ~0.2 | ~0.6 | 98 - 101 |

| Polygalasaponin XXXII | ~30-35 | 1 - 100 | >0.999 | ~0.2 | ~0.6 | 97 - 102 |

Note: The exact retention times and validation parameters may vary depending on the specific HPLC/UPLC system, column, and experimental conditions. The data presented is a composite from typical methods for saponin analysis.

Mandatory Visualization

Caption: Experimental workflow for the quantification of this compound.

Caption: HPLC gradient elution program for saponin separation.

Conclusion

The described HPLC-ELSD and UPLC-MS/MS methods provide reliable and reproducible approaches for the quantification of this compound and other triterpenoid saponins in plant extracts. Proper sample preparation and adherence to the specified chromatographic conditions are essential for achieving accurate results. These protocols can be effectively implemented in quality control laboratories and research settings for the analysis of herbal medicines and related products. The presented methods showed good linearity (r>0.9991) and reproducibility with intra- and inter-day variations of less than 5.0%.[1]

References

- 1. Quality evaluation of Polygala japonica through simultaneous determination of six bioactive triterpenoid saponins by HPLC-ELSD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quality analysis of Polygala tenuifolia root by ultrahigh performance liquid chromatography–tandem mass spectrometry and gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vivo Administration of Polygalic Acid in Rodent Models of Alzheimer's Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, the formation of amyloid-beta (Aβ) plaques, and neurofibrillary tangles.[1] Neuroinflammation is increasingly recognized as a critical component in the pathogenesis of AD.[1][2] Polygalic acid (PA), a triterpenoid (B12794562) saponin (B1150181) extracted from the traditional Chinese medicine Polygala tenuifolia, has demonstrated neuroprotective effects. Recent studies in rodent models of Alzheimer's disease have shown that PA can attenuate cognitive impairment by modulating neuroinflammation.[1] These findings present PA as a promising therapeutic candidate for AD drug development.

This document provides detailed application notes and protocols for the in vivo administration of this compound in a rodent model of Alzheimer's disease, based on published preclinical research. The information herein is intended to guide researchers in designing and executing similar studies to evaluate the therapeutic potential of this compound and related compounds.

Data Summary: Effects of this compound in an Aβ42 Oligomer-Induced Mouse Model of Alzheimer's Disease

The following tables summarize the key quantitative findings from a study investigating the effects of this compound (PA) in a mouse model of Alzheimer's disease induced by Aβ42 oligomers.

Table 1: Effects of this compound on Cognitive Function (Morris Water Maze)

| Treatment Group | Escape Latency (s) | Time in Target Quadrant (s) |

| Control | Data not provided | Data not provided |

| AD Model (Aβ42) | Increased vs. Control | Decreased vs. Control |

| PA (Low Dose) | Decreased vs. AD Model | Increased vs. AD Model |

| PA (High Dose) | Significantly Decreased vs. AD Model | Significantly Increased vs. AD Model |

Note: Specific numerical values were not provided in the abstract of the primary source. The table reflects the reported trends and statistical significance.

Table 2: Effects of this compound on Pro-inflammatory Cytokines in Brain Tissue

| Treatment Group | TNF-α Level | IL-1β Level | IL-6 Level |

| Control | Baseline | Baseline | Baseline |

| AD Model (Aβ42) | Increased | Increased | Increased |

| PA (Low Dose) | Decreased | Decreased | Decreased |

| PA (High Dose) | Significantly Decreased | Significantly Decreased | Significantly Decreased |

Table 3: Effects of this compound on Microglial Activation in the Hippocampus

| Treatment Group | Iba-1 Positive Cells | Iba-1 Protein Expression |

| Control | Baseline | Baseline |

| AD Model (Aβ42) | Increased | High Expression |

| PA Treatment Groups | Reduced | Significantly Decreased |

Table 4: Effects of this compound on the PPARγ/NF-κB Signaling Pathway

| Treatment Group | PPARγ Expression | p-p65/p65 (NF-κB) Ratio |

| Control | Baseline | Baseline |

| AD Model (Aβ42) | Decreased | Increased |

| PA Treatment | Up-regulated | Decreased |

Experimental Protocols

Aβ42 Oligomer-Induced Mouse Model of Alzheimer's Disease

This protocol describes the induction of an Alzheimer's disease-like pathology in mice through the intracerebroventricular injection of Aβ42 oligomers.

Materials:

-

Aβ1-42 peptide (Sigma-Aldrich)

-

Sterile, pyrogen-free saline

-

Incubator at 37°C

-

Stereotaxic apparatus

-

Hamilton syringe

-

Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

-

Adult male C57BL/6 mice

Procedure:

-

Aβ42 Oligomer Preparation:

-